REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[N:6][CH:5]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:31](O)[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:8]([O:10][CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[CH:7]=[N:6][CH:5]=1
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Name
|
|
Quantity
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0.31 g
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Type
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reactant
|
Smiles
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COC(C1=CN=CC(=C1)O)=O
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Name
|
|
Quantity
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3.1 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
0.58 mL
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Type
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reactant
|
Smiles
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CC(C)OC(=O)/N=N/C(=O)OC(C)C
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Name
|
|
Quantity
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0.31 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)O
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Name
|
|
Quantity
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45 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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shaken at r.t. until the starting materials
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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dissolved
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to 0° C. with a water/brine bath
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Type
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STIRRING
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Details
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the reaction slurry then stirred overnight at r.t
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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WASH
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Details
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the resin was washed 3 times with DCM/MeOH=1:1
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Type
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CUSTOM
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Details
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The organic layer was then evaporated
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Name
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|
Type
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product
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Smiles
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COC(C1=CN=CC(=C1)OCC1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |